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Compound of Interest

Compound Name: Bff-122

Cat. No.: B15600750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Kynurenine

Aminotransferase II (KAT-II) inhibitors: BFF-122 and PF-04859989. The information presented

is collated from experimental data to assist researchers in selecting the appropriate tool

compound for their studies in neuropsychiatric and neurodegenerative disorders.

Introduction
Kynurenine Aminotransferase II (KAT-II) is a key enzyme in the kynurenine pathway,

responsible for the synthesis of kynurenic acid (KYNA), a potent antagonist of N-methyl-D-

aspartate (NMDA) and α7-nicotinic acetylcholine receptors. Elevated brain levels of KYNA have

been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and

other central nervous system disorders. Consequently, inhibition of KAT-II presents a promising

therapeutic strategy for cognitive enhancement. This guide focuses on two irreversible

inhibitors, BFF-122 and PF-04859989, that have been instrumental in preclinical research.

Mechanism of Action
Both BFF-122 and PF-04859989 are irreversible inhibitors of KAT-II.[1][2] Their mechanism of

action involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP)

cofactor in the enzyme's active site.[2][3] This covalent modification leads to the permanent

inactivation of the enzyme.[2] X-ray crystallography studies have confirmed that both inhibitors

bind to the PLP cofactor.[2][3]
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In Vitro Potency and Selectivity
A comparative summary of the in vitro potency and selectivity of BFF-122 and PF-04859989 is

presented below. The data highlights the higher potency of PF-04859989 for both human and

rat KAT-II.

Parameter BFF-122 PF-04859989 Reference

Human KAT-II IC50 ~1 µM 23 nM [4]

Rat KAT-II IC50 >30 µM (for KAT I) 263 nM [4]

Selectivity over KAT-I >30-fold ~940-fold (vs hKAT-I) [4]

Selectivity over hKAT-

III
Not specified ~480-fold [4]

Selectivity over hKAT-

IV
Not specified >2170-fold [4]

In Vivo Efficacy and Pharmacokinetics
The in vivo evaluation of these inhibitors has revealed significant differences in their brain

penetration and efficacy following different routes of administration. PF-04859989 has

demonstrated good brain penetrance and efficacy after systemic administration, while studies

with BFF-122 have primarily utilized central administration.

PF-04859989
PF-04859989 is a brain-penetrant inhibitor capable of reducing brain kynurenic acid levels after

systemic administration.[3][5] A single subcutaneous dose of 10 mg/kg in rats resulted in a 50%

reduction of brain KYNA.[3][5]
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Parameter Value (in rats) Reference

Dose (s.c.) 10 mg/kg [3]

Brain KYNA Reduction ~50% [3]

Plasma Concentration (0.25h) 1.9 µM [3]

Brain Concentration (0.25h) 0.4 µM [3]

CSF Concentration (0.25h) 0.1 µM [3]

Fraction Unbound (Plasma) 0.23 [3]

Fraction Unbound (Brain) 0.38 [3]

BFF-122
In vivo studies with BFF-122 have primarily involved direct administration into the brain.

Intrastriatal injection of BFF-122 has been shown to decrease the de novo synthesis of KYNA

by 66%.[6] While information on the systemic pharmacokinetics and oral bioavailability of BFF-
122 is limited, a related compound, BFF-816, has been shown to be orally active and reduce

brain KYNA levels in rats.[7][8] This suggests that the chemical scaffold of BFF-122 may be

amenable to optimization for systemic activity.

Experimental Protocols
In Vitro KAT-II Inhibition Assay
A detailed protocol for determining the in vitro inhibitory activity of compounds against KAT-II

has been described. The assay measures the production of KYNA from L-kynurenine.

Reaction Mixture:

Recombinant human KAT-I or KAT-II (0.5 µg)

Pyridoxal 5'-phosphate (PLP) (50 µM)

α-ketoglutarate (5 mM)

L-kynurenine (5 mM)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025856/
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://www.researchgate.net/publication/325479603_Quantitative_Translational_Analysis_of_Brain_Kynurenic_Acid_Modulation_via_Irreversible_Kynurenine_Aminotransferase_II_Inhibition?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3934402/
https://pubmed.ncbi.nlm.nih.gov/28419874/
https://www.benchchem.com/product/b15600750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor (at various concentrations) in DMSO

Phosphate-buffered saline (PBS), pH 7.4 to a final volume of 50 µL

Procedure:

The reaction mixture is incubated at 37°C for 10 minutes.

The reaction is terminated by adding an equal volume of 0.8 M formic acid.

The mixture is diluted, and the amount of KYNA produced is quantified by high-performance

liquid chromatography (HPLC) using a C18 reverse-phase column with a mobile phase of

50% (v/v) methanol and 50% (v/v) water.

In Vivo Measurement of Kynurenic Acid in Rat Brain
Several methods are available for the quantification of KYNA in rat brain tissue, typically

involving HPLC with fluorescence detection.

General Procedure:

Tissue Preparation: Brain tissue is homogenized and deproteinized, often using acetone or

other protein precipitating agents.

Extraction: The supernatant containing KYNA is collected after centrifugation.

HPLC Analysis: The extract is injected into an HPLC system. A common method utilizes a

C18 reverse-phase column with a mobile phase containing zinc acetate and acetonitrile.

KYNA is detected fluorimetrically with an excitation wavelength of approximately 344 nm and

an emission wavelength of around 398 nm.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow

for evaluating KAT-II inhibitors.
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The Kynurenine Pathway and the site of action for KAT-II inhibitors.
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A generalized workflow for the preclinical evaluation of KAT-II inhibitors.

Conclusion
Both BFF-122 and PF-04859989 are valuable research tools for investigating the role of KAT-II

and KYNA in the central nervous system. PF-04859989 exhibits significantly higher in vitro
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potency and has demonstrated in vivo efficacy following systemic administration, making it a

suitable tool for studies requiring a brain-penetrant inhibitor. While BFF-122 is less potent and

has been primarily studied via central administration, its chemical scaffold holds potential for

the development of systemically active inhibitors. The choice between these two compounds

will ultimately depend on the specific experimental design, including the desired potency, route

of administration, and the species being studied. Researchers should also consider the

potential for off-target effects due to the irreversible nature of these inhibitors and their

interaction with the ubiquitous PLP cofactor.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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